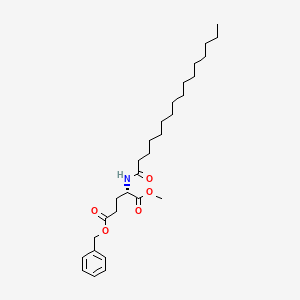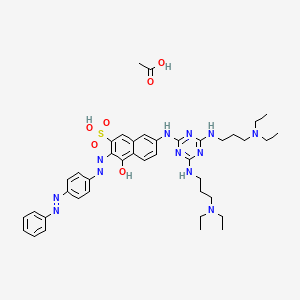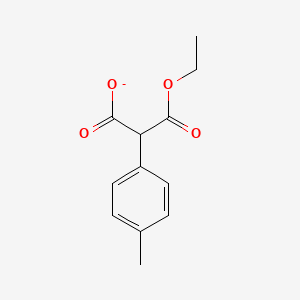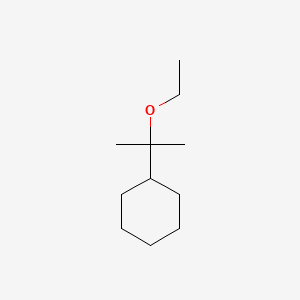methanone CAS No. 67883-05-0](/img/structure/B14463638.png)
[3,7-Bis(dimethylamino)-10H-phenoxazin-10-yl](phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone is an organic compound known for its unique structure and properties This compound belongs to the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,7-diamino-phenoxazine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenoxazine derivatives.
Substitution: The dimethylamino groups can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
科学的研究の応用
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions make it a potential candidate for therapeutic applications, particularly in cancer treatment.
類似化合物との比較
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
3,7-Diamino-phenoxazine: A precursor used in the synthesis of 3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone).
Benzoyl chloride: A reagent used in the synthesis process.
Uniqueness
3,7-Bis(dimethylamino)-10H-phenoxazin-10-ylmethanone is unique due to its combination of dimethylamino groups and a phenylmethanone moiety, which confer distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and inhibit enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications.
特性
CAS番号 |
67883-05-0 |
|---|---|
分子式 |
C23H23N3O2 |
分子量 |
373.4 g/mol |
IUPAC名 |
[3,7-bis(dimethylamino)phenoxazin-10-yl]-phenylmethanone |
InChI |
InChI=1S/C23H23N3O2/c1-24(2)17-10-12-19-21(14-17)28-22-15-18(25(3)4)11-13-20(22)26(19)23(27)16-8-6-5-7-9-16/h5-15H,1-4H3 |
InChIキー |
TUYDIAQSQZNMBK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N(C)C)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


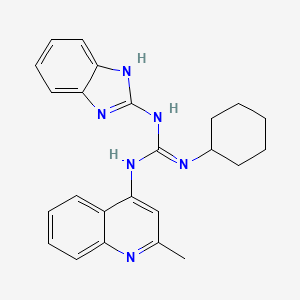
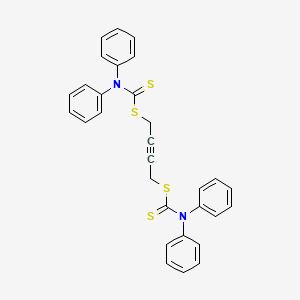

![3-[(1S,2S)-2-methoxycyclohexyl]propanenitrile](/img/structure/B14463598.png)
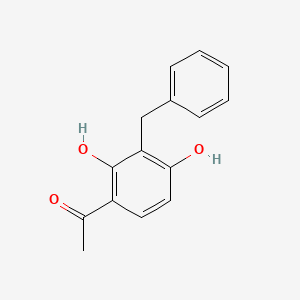
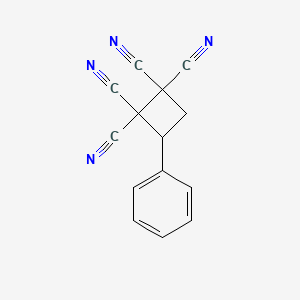
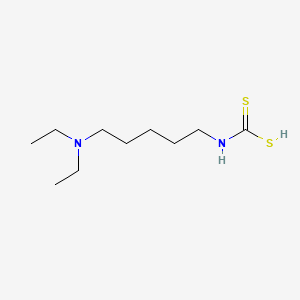
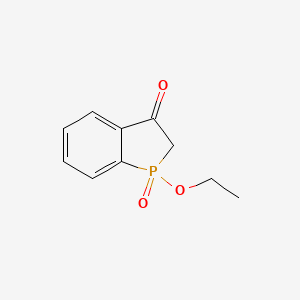
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[4,5,6,7-tetrachloro-2,3-dihydro-](/img/structure/B14463611.png)
